molecular formula C20H30N2O3 B1420877 Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate CAS No. 1134331-46-6

Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate

Cat. No. B1420877
CAS RN: 1134331-46-6
M. Wt: 346.5 g/mol
InChI Key: PVAKTNBEGPNQNZ-UHFFFAOYSA-N
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Description

“Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate” is a chemical compound with the molecular formula C20H30N2O3 and a molecular weight of 346.5 g/mol. It is available for purchase from various suppliers for pharmaceutical testing .

Scientific Research Applications

1. Inhibitory Activity and Anti-inflammatory Response

Compounds similar to Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate have been evaluated for their inhibitory activity against xanthine oxidase (XO) and their anti-inflammatory response on human peripheral blood mononuclear cells (PBMCs). These compounds were found to be excellent inhibitors of XO and could potentially be used in the treatment of conditions like gout or other inflammatory conditions due to excessive uric acid production (Šmelcerović et al., 2013).

2. Use in Photoinitiators for Ultraviolet-Curable Pigmented Coatings

Copolymers containing morpholine derivatives have been developed as photoinitiators for ultraviolet-curable pigmented coatings. These compounds have shown synergistic effects of activity in ultraviolet cure of acrylic mixtures, indicating potential applications in material sciences and industrial coatings (Angiolini et al., 1997).

3. Application in PET Radiopharmaceuticals

Compounds structurally related to Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate have been used in the automated synthesis of radiopharmaceuticals for PET imaging, specifically in the visualization of sphingosine-1 phosphate receptor 1 (S1P1). This indicates potential applications in diagnostic imaging and nuclear medicine (Luo et al., 2019).

4. Synthesis and Biological Assay of Related Compounds

Derivatives of benzimidazole, involving morpholine, have been synthesized and screened for their antimicrobial activities. These compounds exhibit significant therapeutic potential, highlighting the importance of morpholine derivatives in pharmaceutical research (Vyas et al., 2008).

5. Synthesis and Fungicidal Activity

Optically pure stereoisomers of morpholine derivatives have been synthesized and evaluated for their fungicidal activity. These compounds have shown effectiveness against various fungi, demonstrating the potential of morpholine derivatives in agricultural applications (Bianchi et al., 1992).

properties

IUPAC Name

methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-20(23)8-7-18-16-21(15-17-5-3-2-4-6-17)10-9-19(18)22-11-13-25-14-12-22/h2-6,18-19H,7-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAKTNBEGPNQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CN(CCC1N2CCOCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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